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molecular formula C12H13NO2S B8312285 3-Butyl-5-nitro-benzothiophene

3-Butyl-5-nitro-benzothiophene

Cat. No. B8312285
M. Wt: 235.30 g/mol
InChI Key: VXNGJSSINJEJJZ-UHFFFAOYSA-N
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Patent
US04410536

Procedure details

5.6 g of Cu are heated to 210° C. under N2 for 20 minutes and, after cooling, 110 g of quinoline and 27.9 g of 3-butyl-5-nitro-2-benzothiophenecarboxylic acid are added. The mixture is heated to 180° C., whilst stirring, until the evolution of CO2 has ended. After cooling, the reaction mass is decanted off with CH2Cl2, the quinoline is washed out by shaking with 20% strength HCl and the organic phase is washed, dried and purified on Al2O3. Melting point: 82°-83° C.
[Compound]
Name
Cu
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
Name
3-butyl-5-nitro-2-benzothiophenecarboxylic acid
Quantity
27.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2)C=CC=1.[CH2:11]([C:15]1[C:19]2[CH:20]=[C:21]([N+:24]([O-:26])=[O:25])[CH:22]=[CH:23][C:18]=2[S:17][C:16]=1C(O)=O)[CH2:12][CH2:13][CH3:14].C(=O)=O>>[CH2:11]([C:15]1[C:19]2[CH:20]=[C:21]([N+:24]([O-:26])=[O:25])[CH:22]=[CH:23][C:18]=2[S:17][CH:16]=1)[CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Cu
Quantity
5.6 g
Type
reactant
Smiles
Step Two
Name
Quantity
110 g
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Name
3-butyl-5-nitro-2-benzothiophenecarboxylic acid
Quantity
27.9 g
Type
reactant
Smiles
C(CCC)C1=C(SC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
by shaking with 20% strength HCl
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after cooling
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mass is decanted off with CH2Cl2
WASH
Type
WASH
Details
the quinoline is washed out
WASH
Type
WASH
Details
the organic phase is washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
purified on Al2O3

Outcomes

Product
Name
Type
Smiles
C(CCC)C1=CSC2=C1C=C(C=C2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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